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Deamino Dpn sodium salt

Cat. No.: B1140908
CAS No.: 104809-38-3
M. Wt: 686.39
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Description

Nomenclature and Structural Relationship to NAD+

Deamino Dpn sodium salt is known by several synonyms, including Deamino-NAD+, Nicotinamide (B372718) Hypoxanthine (B114508) Dinucleotide (NHD), and deaminodiphosphopyridine nucleotide. researchgate.netbiocrates.compsu.eduresearchgate.net The name "Deamino-NAD+" directly reflects its structural modification from NAD+. The core structure of NAD+ consists of two nucleotides, one containing an adenine (B156593) base and the other a nicotinamide base, linked by their phosphate (B84403) groups. In Deamino-NAD+, the amino group at the 6-position of the adenine ring is replaced by a hydroxyl group, effectively converting the adenine moiety to hypoxanthine. researchgate.netbiocrates.com This seemingly subtle change has significant implications for its interaction with enzymes. The rest of the molecule, including the nicotinamide ring responsible for redox reactions, remains identical to that of NAD+. medchemexpress.com

The sodium salt form simply means the molecule is stabilized with a sodium ion, which aids in its solubility and handling in experimental settings. medchemexpress.com

Historical Context of NAD+ Analog Research

The journey into understanding NAD+ and its functions began with its discovery in the early 20th century as a "coferment" essential for alcoholic fermentation. biocrates.com The elucidation of its structure and its central role in redox reactions paved the way for further exploration. nih.gov In the mid-20th century, researchers began to synthesize and study analogs of NAD+ to understand the specific contributions of different parts of the molecule to its coenzymatic activity. wikipedia.org These early studies involved modifying various parts of the NAD+ structure, including the purine (B94841) ring, the pyridine (B92270) ring, and the sugar moieties. nih.gov The development of fluorescent analogs, for instance, allowed for real-time monitoring of enzyme kinetics and coenzyme binding. pnas.org This era of research established the foundation for using modified NAD+ analogs as powerful tools in enzymology and metabolic studies. nih.govmdpi.com

Significance of Modified NAD+ Analogs in Biochemical Research

Modified NAD+ analogs, such as Deamino-NAD+, are invaluable in biochemical research for several key reasons. They serve as probes to investigate the binding sites and mechanisms of NAD+-dependent enzymes. nih.govnih.gov By comparing the activity of an enzyme with NAD+ versus a modified analog, researchers can deduce the importance of the modified functional group for binding and catalysis. For example, the fact that many dehydrogenases can utilize Deamino-NAD+ suggests that the 6-amino group of the adenine moiety is not absolutely critical for binding to these particular enzymes. asm.org

Furthermore, these analogs can be used to study specific metabolic pathways. mdpi.comnih.gov For instance, Deamino-NAD+ has been employed to investigate the specificity and kinetics of enzymes like NADH:ubiquinone oxidoreductase, a key component of the electron transport chain. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com They can also act as inhibitors of certain enzymes, providing a means to modulate metabolic pathways and study the consequences of such inhibition. nih.govmdpi.com The development of a wide array of NAD+ analogs, including those with fluorescent tags or reactive groups, continues to expand the toolkit available to biochemists for dissecting complex biological processes. nih.govresearchgate.netbeilstein-journals.org

Detailed Research Findings

Deamino-NAD+ has been instrumental in characterizing the substrate specificity and kinetics of numerous NAD+-dependent enzymes. One of the well-documented examples is its use as a substrate for glyceraldehyde-3-phosphate dehydrogenase (GPDH), a key enzyme in glycolysis. medchemexpress.commedchemexpress.commedchemexpress.com Studies have determined the Michaelis constant (Km) and dissociation constant (Kd) for Deamino-NAD+ with rabbit muscle GPDH, providing quantitative insights into their interaction. medchemexpress.commedchemexpress.commedchemexpress.com

Research on glutamate (B1630785) dehydrogenase from Clostridium symbiosum has shown that Deamino-NAD+ is utilized almost as effectively as NAD+ itself, indicating a high degree of tolerance for modification at the adenine ring in this enzyme. nih.gov Similarly, studies on phenylalanine dehydrogenase from Rhodococcus maris K-18 found that Deamino-NAD+ exhibited cofactor activity comparable to NAD+. asm.org

In the context of aldehyde dehydrogenases, stopped-flow fluorimetric studies have utilized Deamino-NAD+ to investigate the displacement of NADH from the enzyme, revealing details about the kinetics of coenzyme binding and release. massey.ac.nzmassey.ac.nz Furthermore, research on 3-pyridinealdehyde-deamino-NAD+ has demonstrated the formation of a stable complex with glyceraldehyde-3-phosphate dehydrogenase, suggesting a covalent interaction with the active site cysteine residue. nih.gov

Deamino-NAD+ also serves as a crucial intermediate in the biosynthesis of NAD+ itself. The enzyme NAD+ synthetase catalyzes the conversion of deamido-NAD+ (an alternative name for Deamino-NAD+) to NAD+. nih.govebi.ac.uk Structural studies of NAD+ synthetase in complex with its substrates have revealed a novel binding site for deamido-NAD+, offering a deeper understanding of the catalytic mechanism of this essential enzyme. nih.gov

Data Tables

Enzyme Kinetics with Deamino-NAD+

EnzymeOrganism/TissueKinetic ParameterValueReference
Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH)Rabbit MuscleKm2300 pM medchemexpress.commedchemexpress.commedchemexpress.com
Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH)Rabbit MuscleKd112 pM medchemexpress.commedchemexpress.commedchemexpress.com
Glutamate DehydrogenaseClostridium symbiosumRelative Activity~100% of NAD+ nih.gov
Phenylalanine DehydrogenaseRhodococcus maris K-18Relative ActivitySimilar to NAD+ asm.org
Aldehyde DehydrogenaseSheep LiverNADH Displacement Rate Constant (k1)0.85 s⁻¹ massey.ac.nzmassey.ac.nz
Aldehyde DehydrogenaseSheep LiverNADH Displacement Rate Constant (k2)0.22 s⁻¹ massey.ac.nzmassey.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N6NaO15P2 B1140908 Deamino Dpn sodium salt CAS No. 104809-38-3

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMOYFWBERFQAR-QYZPTAICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N6NaO15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-38-3
Record name Nicotinamide hypoxanthinedinucleotide sodium salt
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Synthesis and Chemical Modification Strategies

Chemical Synthesis Routes for Deamino-NAD+

The chemical synthesis of deamino-NAD+ and its precursors, such as nicotinic acid mononucleotide (NaMN), has been a subject of interest to overcome the limitations of biological extraction methods. remedypublications.combohrium.com A key challenge in the chemical synthesis of NAD+ analogs is the construction of the pyrophosphate linkage connecting the two ribonucleotide moieties.

One established method involves a coupling reaction between a protected nicotinic acid mononucleotide derivative and an adenosine (B11128) monophosphate (AMP) derivative. A common approach utilizes phosphorimidazolidate chemistry. For instance, NaMN can be activated with carbonyldiimidazole to form a phosphorimidazolidate intermediate. This activated species is then reacted with AMP to form the desired pyrophosphate bond of deamino-NAD+. Subsequent deprotection steps yield the final product. The complexity of these multi-step syntheses, which require careful protection and deprotection of hydroxyl groups on the ribose rings, has driven interest in more streamlined enzymatic and chemoenzymatic approaches. remedypublications.com

A more recent facile synthesis scheme has been developed to allow for a divergent approach to NAD+ precursors. This methodology focuses on creating a common intermediate that can be flexibly used for downstream synthesis of various analogs, addressing the previous lack of robust synthetic methodologies. remedypublications.com

Enzymatic Synthesis Approaches for Deamino-NAD+ and Related Analogs

Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical routes, often proceeding with high yields and fewer side products under mild reaction conditions. bohrium.comresearchgate.net

Several enzymes are pivotal in the synthesis of deamino-NAD+ and its analogs:

Nicotinate-nucleotide adenylyltransferase (NadD or NMNAT) : This enzyme is central to the biosynthesis of deamino-NAD+. It catalyzes the reversible transfer of an adenylyl group from ATP to nicotinic acid mononucleotide (NaMN), forming deamino-NAD+ and pyrophosphate. remedypublications.comnih.govdrugbank.com This reaction is a key step in both de novo and salvage pathways for NAD+ synthesis in many organisms. remedypublications.comebi.ac.uk

NAD+ Synthetase (NadE) : While this enzyme's primary role is the amidation of deamino-NAD+ to form NAD+, the reaction highlights the substrate-enzyme relationship that can be exploited. ebi.ac.uknih.gov

Nonspecific Adenylate Deaminase : An adenylate deaminase isolated from snail muscle has been effectively used for the preparative synthesis of deamino derivatives of adenosine-containing nucleotides. nih.gov This enzyme can directly deaminate NAD+ at the adenine (B156593) ring to produce deamino-NAD+. nih.gov

Nicotinamide (B372718) Riboside Kinase (NRK) and NMN Deamidase : In some pathways, nicotinamide riboside (NR) is converted to nicotinamide mononucleotide (NMN) by NRK. mdpi.com NMN can then be deamidated to NaMN, the direct precursor for deamino-NAD+ synthesis, by an NMN deamidase. researchgate.net

The use of recombinant, purified enzymes allows for cleaner synthesis processes compared to older methods that relied on laborious extractions with risks of contamination and poor yields. bohrium.com

EnzymeSource Organism (Example)Reaction CatalyzedRole in Synthesis
Nicotinate-nucleotide adenylyltransferase (NadD)Bacillus subtilis, YeastNaMN + ATP ⇌ Deamino-NAD+ + PPiDirect synthesis of deamino-NAD+ from NaMN. remedypublications.comnih.gov
Nonspecific Adenylate DeaminaseSnail (Helix)NAD+ → Deamino-NAD+ + NH₃Direct conversion of NAD+ to deamino-NAD+. nih.gov
NMN Deamidase (PncC)E. coliNMN → NaMN + NH₃Produces the precursor NaMN for deamino-NAD+ synthesis. researchgate.net
NAD+ Synthetase (NadE)Bacillus subtilisDeamino-NAD+ + ATP + NH₃ → NAD+ + AMP + PPiDefines deamino-NAD+ as its direct substrate. ebi.ac.uknih.gov

Strategies for Derivatization and Functionalization of Deamino-NAD+

Modifying the deamino-NAD+ structure is crucial for creating tools to probe biological systems. These derivatizations can introduce spectroscopic handles, affinity tags, or isotopic labels. umn.edu

Spectroscopic probes are essential for studying enzyme dynamics and binding events in real-time. While direct examples for deamino-NAD+ are sparse, strategies used for NAD+ are directly applicable.

Fluorescent Analogs : Analogs like 1,N6-etheno-NAD+, where an etheno group creates a fluorescent purine (B94841) ring, can be synthesized. Alanine dehydrogenase from Streptomyces aureofaciens has been shown to accept 1,N6-etheno-NAD+ as a cofactor, indicating that such modifications are compatible with enzyme active sites. researchgate.net This principle can be applied to create fluorescent deamino-NAD+.

Vibrational Probes : An azido (B1232118) group (-N₃) can be introduced into the nicotinamide ring of NAD+ to create probes for two-dimensional infrared (2D IR) spectroscopy. researchgate.net The azide's vibrational frequency is sensitive to its local environment, providing insights into active site dynamics on a femtosecond-to-picosecond timescale. researchgate.net A similar strategy could be used to synthesize an azido-derivatized deamino-NAD+.

Chromophoric Analogs : Modifications such as creating 3-acetylpyridine (B27631) adenine dinucleotide (a chromophoric analog of NAD+) are used in enzymatic assays. researchgate.netontosight.ai The synthesis of 3-acetylpyridine deamino-NAD has been reported and used to study NAD-dependent enzymes. acs.org

Affinity-based analogs are designed to interact with specific enzymes for purposes like affinity chromatography, inhibitor screening, or enzyme mechanism studies.

Immobilization Linkers : A common strategy involves introducing a linker arm, often at the N6 position of the adenine base, which can then be covalently attached to a solid support like a chromatography resin. For example, N6-(2-Aminoethyl)-NAD+ is widely used for the affinity purification of NAD+-dependent enzymes. medchemexpress.com A similar N6-functionalized deamino-NAD+ could be synthesized for purifying enzymes that bind it, such as NAD+ synthetase or nicotinate-nucleotide adenylyltransferase. nih.govmedchemexpress.com

Enzyme Inhibitors : The design of potent and specific inhibitors provides a blueprint for creating high-affinity analogs. Studies on inhibitors of bacterial NadD, which binds deamino-NAD+, have explored various chemical scaffolds that interact with the enzyme's binding pocket. nih.gov These structures can be adapted to create reversible or irreversible affinity labels.

Isotopically labeled compounds are indispensable for metabolic flux analysis and for mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The synthesis of labeled NAD+ analogs, such as NAD+-d4 (deuterium-labeled) and NAD+-13C5 (carbon-13 labeled), is well-established. medchemexpress.com These labeling patterns can be incorporated into deamino-NAD+ through several routes:

Labeled Precursors : Synthesis can start from isotopically labeled precursors, such as labeled nicotinic acid or labeled adenosine triphosphate (ATP), which can then be enzymatically or chemically coupled to form the final labeled deamino-NAD+.

Metabolic Labeling : Microorganisms can be cultured in media containing stable isotope sources (e.g., 13C-glucose, 15N-ammonium salts). If the organism is engineered to overproduce deamino-NAD+, the compound can be extracted with the isotopic label incorporated throughout its structure.

Optimization of Synthetic Yields for Research Applications

The demand for NAD+ precursors for research has spurred efforts to improve synthetic yields, which have historically been a limiting factor. bohrium.com

Enzymatic Synthesis Optimization : The use of purified, recombinant enzymes has been a significant step forward, leading to cleaner reaction profiles and higher conversion rates than crude cell extracts. bohrium.com Further optimization involves adjusting reaction conditions such as substrate concentrations, pH, temperature, and enzyme loading.

Metabolic Engineering : A powerful strategy for boosting the production of NAD+ and its precursors is the metabolic engineering of microorganisms like E. coli. nih.gov Key strategies that are directly relevant to deamino-NAD+ production include:

Blocking Degradation Pathways : Deleting genes responsible for the breakdown of NAD(H) and its precursors prevents the loss of the target molecule, increasing net accumulation. nih.gov

Overexpression of Biosynthetic Enzymes : Increasing the expression of key enzymes in the synthetic pathway, such as those in the Preiss-Handler pathway (which produces NaMN and deamino-NAD+), can dramatically increase product concentration. nih.gov

Enhancing Precursor Supply : Boosting the synthesis of upstream precursors like phosphoribosyl pyrophosphate (PRPP) and ATP, which are required for deamino-NAD+ synthesis, can alleviate bottlenecks and further enhance yields. nih.gov

By combining these multi-strategy approaches, researchers have achieved significant increases in intracellular NAD+ concentrations in E. coli, with yields reaching up to 26.9 μmol/g dry cell weight. nih.gov These same principles can be applied to create highly efficient microbial cell factories for the production of deamino-NAD+.

Biochemical and Enzymatic Activities

Deamino-NAD+ as a Substrate for NAD+-Dependent Enzymes

Deamino-NAD+ can serve as a coenzyme for a variety of NAD+-dependent enzymes, participating in oxidation-reduction reactions. Its effectiveness as a substrate, however, varies significantly depending on the specific enzyme, reflecting the intricate nature of enzyme-coenzyme interactions.

Enzyme Kinetic Studies with Deamino-NAD+

To comprehend the functional implications of the structural differences between deamino-NAD+ and NAD+, comprehensive enzyme kinetic studies are essential. These studies provide quantitative measures of substrate affinity and catalytic efficiency, offering insights into how enzymes discriminate between the natural coenzyme and its analog.

Initial-rate analysis is a fundamental technique in enzyme kinetics used to determine key kinetic parameters. For NAD+-dependent enzymes, this involves measuring the initial velocity of the reaction at varying concentrations of both the primary substrate and the coenzyme (in this case, deamino-NAD+ or NAD+). These initial rates provide the foundational data for calculating the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are then used to determine the catalytic constant (kcat).

By comparing the kinetic parameters obtained with deamino-NAD+ to those obtained with the natural coenzyme, NAD+, researchers can elucidate the impact of the deamination of the adenine (B156593) moiety on enzyme function. Such comparative studies have revealed that for some enzymes, deamino-NAD+ can be a surprisingly effective coenzyme. For instance, studies on leucine (B10760876) dehydrogenase from Corynebacterium pseudodiphtheriticum have shown that deamino-NAD+ is a much better coenzyme than NAD+.

Comparative Kinetic Parameters of NAD+ and Deamino-NAD+ with Leucine Dehydrogenase

CoenzymeRelative Activity (%)
NAD+100
Deamino-NAD+243

This enhanced activity suggests that the absence of the 6-amino group on the adenine ring can, in some enzymatic contexts, lead to a more favorable interaction within the active site, thereby boosting catalytic efficiency.

Interaction with Dehydrogenases

Dehydrogenases are a major class of NAD+-dependent enzymes that catalyze the removal of hydrogen atoms from a substrate. The interaction of deamino-NAD+ with these enzymes is of particular interest in understanding the coenzyme's biological potential.

Glyceraldehyde 3-phosphate dehydrogenase (GPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate. Research has demonstrated that deamino-NAD+ can act as a substrate for GPDH. Specifically, for rabbit muscle glyceraldehyde 3-phosphate dehydrogenase, deamino-NAD+ exhibits a Michaelis constant (Km) of 2300 µM. nih.gov

Kinetic Parameters of Deamino-NAD+ with Rabbit Muscle GPDH

ParameterValue
Km2300 µM nih.gov

Interactions with NAD+-Consuming Enzymes

Beyond its role in redox reactions, NAD+ serves as a substrate for several families of enzymes that cleave the molecule to mediate cellular signaling and post-translational modifications. nih.govnih.gov These enzymes include Poly(ADP-ribose) Polymerases (PARPs), sirtuin deacetylases, and ADP-ribosyl cyclases.

Poly(ADP-ribose) polymerases are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, including themselves, a process known as PARylation. frontiersin.orgnih.govnih.gov This post-translational modification is crucial for a variety of cellular processes, most notably DNA damage repair and signaling. nih.govnih.gov Upon detecting DNA strand breaks, PARP1, the most abundant member of the family, is activated and consumes large amounts of cellular NAD+ to synthesize poly(ADP-ribose) chains on acceptor proteins. frontiersin.org

Many clinical PARP inhibitors are designed as NAD+ analogs that competitively bind to the catalytic pocket of the enzyme, thereby blocking its function. frontiersin.org While the interaction of deamino-NAD+ with PARP enzymes has not been specifically characterized in available research, the fact that PARPs recognize various NAD+ analogs suggests a potential for interaction. researchgate.net It remains to be determined whether deamino-NAD+ could act as a substrate, leading to the formation of poly(ADP-ribose) with a modified terminal end, or as a competitive inhibitor similar to other NAD+ analogs.

Sirtuins are a family of highly conserved NAD+-dependent protein deacetylases (SIRT1-7 in mammals) that link cellular energy status to a wide range of physiological processes, including gene expression, metabolic regulation, and stress responses. mdpi.comfrontiersin.orgbiorxiv.org These enzymes utilize NAD+ as a cosubstrate to remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. biorxiv.org The reaction consumes one molecule of NAD+ for every acetyl group removed, yielding a deacetylated protein, nicotinamide (B372718) (NAM), and 2'-O-acetyl-ADP-ribose. biorxiv.org

The activity of sirtuins is critically dependent on the availability of NAD+, and fluctuations in the cellular NAD+/NADH ratio can directly impact their function. frontiersin.org There are currently no specific research findings detailing whether deamino-NAD+ can act as a cosubstrate for sirtuin-mediated deacetylation. The ability of sirtuins to utilize this analog and the efficiency of such a reaction compared to NAD+ have not been established.

ADP-ribosyl cyclases are enzymes that synthesize calcium-mobilizing second messengers from NAD+ and its derivatives. The most prominent member of this family in mammals is CD38, a multifunctional ectoenzyme. nih.gov CD38 possesses both ADP-ribosyl cyclase activity, converting NAD+ to cyclic ADP-ribose (cADPR), and NAD+ glycohydrolase activity, hydrolyzing NAD+ to ADP-ribose and nicotinamide. nih.govnih.gov

Research has shown that CD38 can metabolize analogs of NAD+, including deamino-NAD+ (referred to as nicotinamide hypoxanthine (B114508) dinucleotide, NHD+). nih.gov In a reaction analogous to the formation of cADPR from NAD+, CD38 utilizes NHD+ as a substrate to generate cyclic inosine (B1671953) diphosphate (B83284) ribose (cIDPR). nih.gov

SubstrateEnzymeProductProduct Properties
NAD+CD38 (ADP-ribosyl Cyclase)Cyclic ADP-ribose (cADPR)Calcium-releasing second messenger nih.gov
Deamino-NAD+ (NHD+)Cyclic Inosine Diphosphate Ribose (cIDPR)Fluorescent; Lacks calcium-releasing activity nih.gov

Unlike cADPR, which is a potent calcium-mobilizing agent, the resulting product, cIDPR, lacks this biological activity. nih.gov However, cIDPR is a fluorescent compound, which makes deamino-NAD+ a useful biochemical tool for studying the enzymatic activity of ADP-ribosyl cyclases. nih.gov

Role in Redox Reaction Pathways at a Molecular Level:Limited information was found in this area. It has been established that deamino-NAD+ can act as a cofactor for at least one dehydrogenase, confirming its potential role in redox reactions.

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH): Deamino-NAD+ is known to be a substrate for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GPDH). This indicates it can participate in redox reactions by accepting a hydride ion (H⁻) from glyceraldehyde-3-phosphate, in a mechanism analogous to that of NAD+. The reaction involves the transfer of two electrons and a proton from the substrate to the deamino-NAD+ molecule, resulting in its reduction to deamino-NADH.

However, critical data required for a thorough and scientifically accurate discussion at a molecular level is unavailable:

Redox Potential: The standard redox potential (E°') of the deamino-NAD+/deamino-NADH couple could not be located. This value is essential for comparing its electron-donating power to the well-established redox potential of the NAD+/NADH couple (-0.320 V).

Comparative Kinetics: While it is known to be a substrate for GPDH, specific kinetic parameters (e.g., Vmax, kcat) comparing the efficiency of deamino-NAD+ to NAD+ with this or other dehydrogenases are not available in the searched resources. This prevents the creation of the requested data tables.

Due to the absence of this fundamental scientific data, it is not possible to construct an article that is thorough, informative, and scientifically accurate while adhering to the user's strict outline.

Cellular and Molecular Roles in Biological Systems Research

Intracellular Fate and Metabolism of Deamino-NAD+ Analogs

The journey of Deamino-NAD+ analogs from the extracellular environment to their integration into cellular machinery involves several key steps, including cellular uptake, enzymatic processing, and specific subcellular distribution.

The cellular plasma membrane is generally considered impermeable to large, charged molecules like NAD+ and its analogs. Consequently, the uptake of these molecules is a highly regulated process and an area of active investigation. While direct transporters for Deamino-NAD+ have not been fully characterized, research on NAD+ and its precursors offers potential models.

Cellular uptake of NAD+ metabolites is understood to occur through several mechanisms:

Precursor Uptake: Cells primarily import smaller NAD+ precursors such as nicotinamide (B372718) (NAM), nicotinamide riboside (NR), and nicotinic acid (NA) through specific transporters, which are then used in intracellular salvage and biosynthetic pathways to synthesize NAD+. nih.govcreative-proteomics.com It is hypothesized that deaminated precursors could potentially utilize similar transport systems.

Direct Transport: Some evidence suggests that certain cells may possess mechanisms for the direct uptake of nicotinamide mononucleotide (NMN), a direct precursor to NAD+. biorxiv.org The existence of a dedicated NMN transporter, Slc12a8, has been a subject of scientific debate, highlighting the complexity of nucleotide transport. biorxiv.org

Extracellular Conversion: Ectoenzymes, such as CD38, are present on the cell surface and can hydrolyze extracellular NAD+ into metabolites like NMN or NAM, which are then more readily transported into the cell. nad.lt

The uptake of Deamino-NAD+ itself is likely limited, with cells potentially relying on the transport of its smaller precursors or extracellular conversion, though specific research on these mechanisms for deaminated analogs is sparse. The process is understood to be energy-dependent, as cellular uptake mechanisms for related molecules are significantly reduced at low temperatures or in the presence of metabolic inhibitors that block ATP production. dovepress.com

Once inside the cell, or synthesized from precursors, Deamino-NAD+ is integrated into the broader NAD+ metabolic network. Its synthesis and degradation are partially dependent on enzymes that regulate the native NAD+ pool.

Synthesis: Studies have shown that the synthesis of Deamino-NAD+ (NHD) is linked to the activity of nicotinamide mononucleotide adenylyltransferase 3 (NMNAT3). exlibrisgroup.comresearchgate.net NMNAT enzymes catalyze the final step in NAD+ biosynthesis, converting NMN to NAD+. nih.gov This suggests that Deamino-NMN could serve as a substrate for NMNAT3 to produce Deamino-NAD+.

Degradation: The NAD+ glycohydrolase CD38, a major NAD+-consuming enzyme in mammals, has been identified as being involved in the degradation of Deamino-NAD+. exlibrisgroup.comresearchgate.net CD38 breaks the glycosidic bond in NAD+, and its ability to act on Deamino-NAD+ indicates that this analog is recognized and processed by the cell's NAD+ turnover machinery. embopress.org

However, a critical distinction is that Deamino-NAD+ is not a substrate for all NAD+-dependent enzymes. Research indicates that it cannot be used as a substrate by key signaling enzymes such as sirtuins (SIRT1, SIRT3) and poly(ADP-ribose) polymerase 1 (PARP1). exlibrisgroup.comresearchgate.net This selectivity has significant implications for its biological effects, as it can participate in some cellular functions (e.g., redox reactions) without influencing others (e.g., sirtuin-mediated deacetylation or PARP-dependent DNA repair).

NAD+ metabolism is highly compartmentalized within the cell, with distinct and independently regulated pools in the cytoplasm, mitochondria, and nucleus. nih.govnad.comsigmaaldrich.com The localization of Deamino-NAD+ is influenced by the subcellular distribution of the enzymes involved in its metabolism.

The strong link between Deamino-NAD+ synthesis and the NMNAT3 enzyme points towards a significant mitochondrial presence. exlibrisgroup.comresearchgate.net NMNAT3 is known to be primarily localized within the mitochondria. nih.govresearchgate.net Therefore, it is inferred that a substantial pool of Deamino-NAD+ exists and is regulated within this organelle, which is the primary site of cellular respiration. The presence of distinct NAD+ biosynthetic enzymes in different cellular compartments allows for precise control over local NAD+ pools, a principle that likely extends to analogs like Deamino-NAD+. sigmaaldrich.commdpi.com

Table 1: Summary of Key Enzymes in Deamino-NAD+ Metabolism

EnzymeRole in Deamino-NAD+ MetabolismPrimary Subcellular LocationReference
NMNAT3 Synthesis (converts Deamino-NMN to Deamino-NAD+)Mitochondria nih.govexlibrisgroup.comresearchgate.net
CD38 Degradation (hydrolyzes Deamino-NAD+)Plasma Membrane (ectoenzyme) exlibrisgroup.comresearchgate.netembopress.org
SIRT1, SIRT3 No Substrate ActivityNucleus, Mitochondria exlibrisgroup.comresearchgate.net
PARP1 No Substrate ActivityNucleus exlibrisgroup.comresearchgate.net

Modulation of Cellular Processes by Deamino-NAD+

By acting as a coenzyme analog, Deamino-NAD+ can influence fundamental cellular processes, including core metabolism and the maintenance of redox balance.

NAD+ is a critical coenzyme for hundreds of oxidoreductase enzymes, acting as an electron carrier in essential metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govwikipedia.orgnih.gov Deamino-NAD+ has been shown to function as a coenzyme for some of these enzymes, although often with different efficiency.

Coenzyme Activity: In vitro studies have demonstrated that Deamino-NAD+ can serve as a coenzyme for alcohol dehydrogenase (ADH), accepting electrons in a redox reaction. exlibrisgroup.comresearchgate.net This confirms its ability to participate directly in metabolic processes.

Reduced Affinity: The same studies noted that the affinity of ADH for Deamino-NAD+ is significantly lower than for NAD+. exlibrisgroup.comresearchgate.net This implies that if both NAD+ and Deamino-NAD+ are present, metabolic reactions catalyzed by such dehydrogenases would proceed at a slower rate, potentially leading to a bottleneck in the pathway.

Pathway Suppression by Analogs: Research on related reduced NAD+ precursor analogs, such as dihydronicotinamide mononucleotide (NMNH), has shown that they can cause a significant suppression of both glycolysis and the TCA cycle. bontac.comresearchgate.net This inhibitory effect is thought to arise from an altered redox state that interferes with NAD+-dependent enzymes in these pathways. researchgate.net While not a direct study of Deamino-NAD+, these findings suggest that the introduction of NAD+ analogs can profoundly disrupt core energy metabolism.

The balance between the oxidized (NAD+) and reduced (NADH) forms of the coenzyme is a critical determinant of the cellular redox state. nih.govmdpi.com This NAD+/NADH ratio influences the activity of metabolic pathways and is a key component of cellular signaling networks that respond to oxidative stress. nih.govresearchgate.net

By participating in redox reactions, Deamino-NAD+ and its reduced form, Deamino-NADH, are incorporated into the cellular redox pool. exlibrisgroup.comresearchgate.net Its presence can influence redox homeostasis in several ways:

Impacting Redox-Sensing Pathways: Many cellular signaling pathways are sensitive to changes in the NAD+/NADH ratio. nih.gov An altered redox state due to the presence of Deamino-NAD+ could indirectly affect these pathways, which are involved in regulating responses to oxidative stress, mitochondrial function, and cellular metabolism. researchgate.netnih.gov

Because Deamino-NAD+ is not a substrate for signaling enzymes like sirtuins and PARPs, its effects are primarily mediated through its role as a redox cofactor. exlibrisgroup.comresearchgate.net This makes it a unique tool for studying the specific consequences of altering cellular redox balance without directly interfering with major NAD+-dependent signaling and repair pathways.

Table 2: Comparative Coenzyme Function and Pathway Impact

CompoundCoenzyme for Alcohol Dehydrogenase (ADH)Impact on Glycolysis & TCA CycleReference
NAD+ Yes (High Affinity)Essential for pathway function researchgate.netnih.gov
Deamino-NAD+ (NHD) Yes (Much Lower Affinity)Potentially modulatory or inhibitory exlibrisgroup.comresearchgate.net
NMNH (Reduced Analog) Not ApplicableSuppressive effect observed bontac.comresearchgate.net

Involvement in Protein Post-Translational Modifications

Research specifically detailing the direct involvement of Deamino Dpn sodium salt in the broader mechanisms of protein post-translational modifications has not been extensively documented in the scientific literature. Post-translational modifications (PTMs) are crucial chemical changes that occur after a protein is synthesized, impacting its structure and function. news-medical.netnih.gov These modifications include processes like phosphorylation, glycosylation, ubiquitination, and deamidation. news-medical.netnih.govwikipedia.org While this compound is a derivative of nicotinamide adenine (B156593) dinucleotide (NAD+), a key molecule in cellular metabolism, its specific role as a modulator or substrate in common PTM pathways remains an area for further investigation.

Role in DNA Repair Pathway Research

Regulation of Gene Expression Studies

Specific studies on the role of this compound in the regulation of gene expression are not prominently featured in the current body of scientific research. Gene expression regulation is a fundamental process controlling which genes are turned on or off, and it is influenced by a multitude of factors, including transcription factors and cellular signaling molecules. mdpi.commdpi.comnih.gov The influence of cellular metabolic states, which can be affected by the balance of NAD+ and its derivatives, on gene expression is a recognized phenomenon. However, direct evidence from studies focusing on this compound's impact on these regulatory networks is limited.

Studies in Model Organisms and Cell Systems

Investigations in Prokaryotic Systems (e.g., Bacillus subtilis)

Investigations specifically utilizing this compound in the prokaryotic model organism Bacillus subtilis have not been identified in available research. Studies on Bacillus subtilis have explored various aspects of its physiology, including its response to different growth conditions and stressors like high salt concentrations. nih.govnih.gov Research has also delved into the genetic and metabolic pathways of this bacterium. researchgate.netresearchgate.net However, the application of this compound as a specific tool or subject of study in this prokaryotic system is not documented.

Research in Eukaryotic Cell Lines (e.g., HEK293 cells, NIH3T3 fibroblasts)

There is a notable absence of specific research on the effects or applications of this compound in the commonly used eukaryotic cell lines HEK293 and NIH3T3 fibroblasts. These cell lines are widely employed in various areas of biological research, including studies on gene expression, signal transduction, and drug discovery. nih.govnih.govemory.eduresearchgate.net NIH3T3 fibroblasts, for instance, are a model system for studying cell proliferation and have been used in research related to post-translationally modified proteins. nih.govmdpi.comnih.govresearchgate.net Despite the extensive use of these cell lines, their use in research directly involving this compound has not been reported.

Studies in Plant Systems (e.g., Chloroplast Protein Import)

In contrast to other areas, the role of a related compound, nicotinamide hypoxanthine (B114508) dinucleotide (deamino-NAD), a likely analogue or parent compound of this compound, has been investigated in plant systems, particularly in the context of chloroplast protein import. nih.gov Chloroplasts, the sites of photosynthesis, import a vast number of proteins from the cytosol, a process mediated by translocon complexes in the outer (TOC) and inner (TIC) envelope membranes. frontiersin.orgnih.gov

Research has revealed that the protein import process into chloroplasts can be modulated by the redox state of the organelle. nih.gov A key component of the TIC complex, Tic62, possesses a pyridine (B92270) nucleotide-binding site at its N-terminus. nih.gov This site can interact with deamino-NAD, which functions as an electron acceptor. nih.gov The binding of deamino-NAD to Tic62 suggests a mechanism for sensing the stromal redox state, represented by the NADPH/NADP+ ratio, and consequently regulating the import of specific proteins. nih.govfrontiersin.org

Studies on the import of different ferredoxin-NAD(P)+ oxidoreductase (FNR) isologues into isolated chloroplasts have demonstrated the differential effects of deamino-NAD. nih.gov The import of one isologue, pFNR-L1, was stimulated by low concentrations of deamino-NAD, while the import of another, pFNR-L2, was inhibited. nih.gov

Effect of Deamino-NAD on the Import of FNR Isologues into Chloroplasts

CompoundTarget ProteinConcentrationObserved EffectCitation
Deamino-NADpFNR-L14–20 µM~40% Stimulation of Import nih.gov
Deamino-NADpFNR-L1≥500 µMSome Inhibition of Import nih.gov
Deamino-NADpFNR-L2≥20 µMDecreased Import (up to ~50% inhibition) nih.gov

These findings indicate that deamino-NAD can act as a regulatory molecule in the import of proteins into chloroplasts, with the specific effect being dependent on both the concentration of deamino-NAD and the particular protein being imported. nih.gov This highlights a sophisticated mechanism for controlling the protein composition of chloroplasts in response to the metabolic state of the cell. nih.govresearchgate.net

Binding Competition of Deamino-NAD at the Pyridine Nucleotide-Binding Site of psTic62

Labeled LigandCompeting Compound (10 µM)Effect on BindingCitation
32P-labelled NAD+Glucose-6-phosphateNot Affected nih.gov
32P-labelled NAD+UDPNot Affected nih.gov
32P-labelled NAD+ATPNot Affected nih.gov
32P-labelled NAD+NAD+Significantly Decreased nih.gov
32P-labelled NAD+Deamino-NADSignificantly Decreased nih.gov

Lack of scientific evidence precludes the generation of the requested article on "this compound" and its analysis in yeast metabolome models.

Despite a comprehensive search of scientific literature and databases, no research or data could be found specifically detailing the analysis of "this compound" within the context of yeast metabolome models. The initial searches yielded general information about the effects of sodium chloride on the yeast metabolome but failed to mention the specific compound .

Subsequent, more targeted searches for "this compound" and its synonyms, such as "Nicotinamide hypoxanthine dinucleotide sodium salt," also did not provide any link to its use or analysis in yeast metabolomics. While the compound is identified as a derivative of the crucial coenzyme NAD (Nicotinamide adenine dinucleotide) and may have applications in studying specific enzymatic reactions, its role and analysis in the broader context of yeast metabolome models are not documented in the available scientific literature.

The user's request for a detailed article structured around a specific outline, including data tables and research findings on this topic, cannot be fulfilled due to the absence of foundational research in this area. To generate such an article would require speculative content that is not supported by verifiable scientific evidence, which would contravene the principles of accuracy and reliance on credible sources.

Therefore, until research is published that specifically investigates the role and analysis of "this compound" in yeast metabolome models, it is not possible to provide the requested article.

Advanced Analytical and Spectroscopic Characterization in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Deamino-NAD+ and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of the NAD+ metabolome, including Deamino-NAD+. mdpi.comnih.gov This powerful technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance metabolites in intricate biological matrices. mdpi.comresearchgate.net The two-dimensional data acquisition, based on retention time and mass-to-charge ratio, enhances the accurate identification of closely related metabolites. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for the separation of polar compounds like Deamino-NAD+ and other NAD+ metabolites. mdpi.commdpi.comthermofisher.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), containing a small amount of aqueous solvent. thermofisher.com This creates a water-rich layer on the surface of the stationary phase, facilitating the retention and separation of hydrophilic analytes. thermofisher.com

HILIC-based LC-MS/MS methods have been successfully developed to separate and detect a wide range of NAD+ metabolites, including Deamino-NAD+, within a single chromatographic run. mdpi.comepfl.ch For instance, a method using an Accucore HILIC column has been described for the separation of NAD+ metabolites. researchgate.net The elution order in HILIC is generally opposite to that of reversed-phase chromatography. thermofisher.com

Table 1: Example HILIC Method Parameters for NAD+ Metabolome Analysis

ParameterCondition
Column Accucore HILIC (2.1 × 150 mm, 2.6 μm) researchgate.net
Mobile Phase A 7.5 mM ammonium (B1175870) acetate (B1210297) with 1.54 mM ammonium hydroxide (B78521) researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Column Temperature 32 °C researchgate.net
Run Time 14 minutes researchgate.net

This table is for illustrative purposes and specific conditions may vary based on the exact application.

While HILIC is widely used, reversed-phase liquid chromatography (RPLC) and mixed-mode chromatography also find applications in the analysis of NAD+ metabolites. researchgate.net RPLC, often employing C18 columns, separates molecules based on their hydrophobicity. nih.gov For highly hydrophilic compounds like Deamino-NAD+, retention on traditional C18 columns can be challenging. nih.gov However, specialized columns and mobile phase modifications can enhance retention and separation. nih.govnih.gov

Some methods utilize porous graphitic carbon reversed-phase columns for the separation of NAD+ metabolites. mdpi.com Mixed-mode chromatography, which combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange), can offer unique selectivity for complex mixtures of metabolites. A dual HILIC-RP gradient approach has also been demonstrated for the analysis of the NAD+ metabolome. mdpi.com

The accurate measurement of Deamino-NAD+ in biological samples necessitates robust and reproducible sample preparation methods to extract the analyte, remove interfering substances, and prevent degradation. mdpi.comresearchgate.net Given the instability of redox cofactors, rapid quenching of metabolic activity is critical. epfl.chnih.gov

Commonly used biological matrices include cell cultures, rodent tissues and biofluids, and human biofluids like urine, plasma, serum, and whole blood. mdpi.com

Key Sample Preparation Techniques:

Protein Precipitation: This is a common first step to remove proteins that can interfere with the analysis. Cold organic solvents like methanol (B129727) or acetonitrile are frequently used. nih.gov For example, an 80% cold methanol solution is one reported method. researchgate.net

Liquid-Liquid Extraction: A biphasic extraction using a mixture of solvents such as methanol, water, and chloroform (B151607) can be employed to separate metabolites based on their polarity. researchgate.net

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, providing a more targeted extraction of analytes.

The choice of extraction method can be influenced by the specific biological matrix. researchgate.net For instance, different procedures might be optimized for cell extracts versus tissue homogenates. mdpi.com After extraction, samples are typically dried and then reconstituted in a solvent compatible with the LC-MS/MS system, such as a mixture of acetonitrile and water. researchgate.net

Table 2: Comparison of Sample Preparation Procedures for NAD+ Metabolome in Hep G2 Cells researchgate.net

Extraction MethodRelative LC-MS/MS Signal Intensity (Normalized)
Biphasic Extraction (BE)Varies by metabolite
80% Cold Methanol (80MeOH)Varies by metabolite
40:40:20 with 0.1 M Formic AcidVaries by metabolite

This table illustrates that the choice of extraction method can impact the measured levels of metabolites and should be carefully optimized.

Quantitative analysis of Deamino-NAD+ by LC-MS/MS is typically achieved using stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation and analysis. nih.govwustl.edu This approach, known as isotope dilution mass spectrometry, is considered the gold standard for accurate quantification. wustl.edu

In the absence of a specific isotopic label for Deamino-NAD+, a structurally similar labeled compound may be used. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. mdpi.com

For each metabolite, specific LC-MS/MS parameters, including the precursor ion (m/z) and product ions (m/z), are optimized to achieve the best signal intensity. mdpi.com Calibration curves are generated using a series of standards with known concentrations to enable the absolute quantification of the analyte in the biological sample. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used technique for the analysis of NAD+ and its metabolites. nih.govwustl.eduresearchgate.net While generally less sensitive than LC-MS/MS, HPLC-UV offers a robust and reliable method for quantifying these compounds, particularly when they are present at higher concentrations. nih.govnih.gov

Reversed-phase HPLC, often with C18 columns, is a common approach. nih.gov The separation of NAD+-related metabolites is achieved by carefully controlling the mobile phase composition, often using a gradient elution with a buffer and an organic modifier like methanol. nih.gov Detection is typically performed by monitoring the UV absorbance at around 260 nm, which is a characteristic absorbance wavelength for the adenine (B156593) moiety in these molecules. nih.govsielc.com

Table 3: Example HPLC Method Parameters for NAD+ Analysis nih.gov

ParameterCondition
Column SUPELCOSIL™ LC-18-T HPLC column nih.gov
Mobile Phase A 0.05 M Phosphate (B84403) Buffer nih.gov
Mobile Phase B 100% Methanol nih.gov
Flow Rate 1 mL/min nih.gov
Detection UV at 261 nm nih.gov

This table provides a general example; specific gradient conditions and run times are optimized for the desired separation.

The identity of the peaks in the chromatogram can be confirmed by comparing their retention times with those of authentic standards. nih.gov For further validation, fractions corresponding to specific peaks can be collected and analyzed by mass spectrometry. nih.gov

Spectroscopic Techniques for Probing Deamino-NAD+ Interactions

Spectroscopic methods are invaluable for studying the interactions of Deamino-NAD+ with enzymes and other biological molecules. These techniques can provide information on binding events, conformational changes, and the chemical environment of the molecule.

While specific studies focusing solely on the spectroscopic characterization of Deamino-NAD+ interactions are not as prevalent as those for NAD+, the principles applied to NAD+ are generally applicable to its deaminated analog.

Fluorescence Spectroscopy: The intrinsic fluorescence of the nicotinamide (B372718) or adenine ring can be utilized to monitor interactions. Changes in fluorescence intensity or wavelength upon binding to a protein can provide insights into the binding affinity and conformational changes. Additionally, fluorescent analogs of NAD+, such as etheno-NAD+, are used in assays to measure the activity of NAD+-consuming enzymes. nih.gov These assays could potentially be adapted for Deamino-NAD+.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for obtaining detailed structural information about molecules in solution. It can be used to identify the specific atoms involved in the interaction between Deamino-NAD+ and a protein, and to characterize the structure and dynamics of the complex.

Mass Spectrometry: Beyond its use in chromatography, mass spectrometry can be employed to study non-covalent interactions between Deamino-NAD+ and proteins under native conditions. This can provide information on the stoichiometry and affinity of the binding.

These spectroscopic approaches, often used in combination, are essential for a comprehensive understanding of the molecular mechanisms underlying the biological functions of Deamino-NAD+.

Fluorescence Lifetime Spectroscopy in Enzyme Binding Studies

Fluorescence Lifetime Spectroscopy, particularly when coupled with Förster Resonance Energy Transfer (FRET), is a powerful technique for probing the binding of ligands like Deamino-NAD+ to enzymes. The fluorescence lifetime of a fluorophore—the average time it remains in an excited state—is sensitive to its local environment. Changes in this lifetime can signify binding events and conformational shifts in proteins.

In a typical FRET application for studying enzyme binding, a donor fluorophore is attached to the enzyme and an acceptor fluorophore to the ligand, or vice-versa. When the ligand binds and brings the donor and acceptor into close proximity (typically 1-10 nm), energy is transferred from the donor to the acceptor, causing a measurable decrease in the donor's fluorescence lifetime. This change can be precisely quantified to determine binding affinities and kinetics. Recent advancements have combined fluorescence lifetime imaging microscopy (FLIM) with phasor plot analysis to resolve protein-protein interactions within specific cellular compartments, a technique adaptable to studying enzyme-ligand interactions. nih.gov

Table 1: Hypothetical Fluorescence Lifetime Data for Deamino-NAD+ Binding to an Enzyme

StateDonor Fluorophore LocationAverage Fluorescence Lifetime (ns)FRET Efficiency (%)Interpretation
UnboundEnzyme2.50No interaction between enzyme and ligand.
BoundEnzyme (with fluorescent Deamino-NAD+ analog)1.540Deamino-NAD+ is bound in the active site, bringing fluorophores into proximity.
Bound with InhibitorEnzyme (with fluorescent Deamino-NAD+ analog)2.44Inhibitor prevents binding, no FRET occurs.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Conformational Analysis

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry technique used to obtain structural information about gas-phase ions. wikipedia.org It provides a vibrational "fingerprint" of a molecule, which is invaluable for determining its three-dimensional conformation. uniroma1.it The process involves trapping ions of interest (e.g., protonated Deamino-NAD+) in a mass spectrometer and irradiating them with a tunable infrared laser. nationalmaglab.orgmdpi.com When the laser's frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. wikipedia.orgnationalmaglab.orgnih.gov

Table 2: Key Vibrational Modes for IRMPD Analysis of Deamino-NAD+

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Structural Significance
Phosphate (P=O)Stretching1250-1300Probes the conformation of the pyrophosphate bridge.
Carboxylate (C=O)Stretching1700-1725Characteristic of the nicotinic acid moiety.
Ribose (O-H)Stretching3200-3600Reveals hydrogen bonding patterns within the ribose rings.
Adenine (N-H)Stretching3100-3500Indicates the hydrogen bonding environment of the adenine base.

Ion Mobility-Mass Spectrometry (TIMS-MS) for Structural Insights

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. youtube.com Trapped Ion Mobility Spectrometry (TIMS) is a high-resolution variant of this technique. researchgate.net In TIMS, ions are propelled through a gas-filled tunnel by an electric field. Their velocity is impeded by collisions with the gas, and ions with a larger, more complex shape (a larger collision cross-section, CCS) travel more slowly than compact, streamlined ions. youtube.com

This separation in the gas phase allows TIMS-MS to distinguish between isomers—molecules with the same mass but different structures—such as different conformers of Deamino-NAD+ or to separate Deamino-NAD+ from its isomer NAD+. This capability is crucial for resolving complex mixtures and gaining detailed structural insights that mass spectrometry alone cannot provide. researchgate.net The high resolving power of modern TIMS instruments can separate proteoforms with very subtle structural differences, a capability that extends to cofactors like Deamino-NAD+. biorxiv.org

Table 3: Illustrative TIMS-MS Data for NAD+ and Deamino-NAD+

CompoundMass-to-Charge (m/z)Hypothetical Collision Cross-Section (Ų)Interpretation
NAD+ (protonated)664.12235.5Represents the specific size and shape of the NAD+ ion.
Deamino-NAD+ (protonated)665.10238.1A slightly different CCS value allows for separation from NAD+ based on shape, in addition to mass.
Folded Deamino-NAD+ Conformer665.10230.4A more compact conformer would have a smaller CCS and could be resolved from an extended form.
Extended Deamino-NAD+ Conformer665.10245.7A less compact conformer would have a larger CCS.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in metabolomics for identifying and quantifying metabolites in biological samples. nih.gov ¹H NMR, in particular, provides a robust and non-destructive method for assessing the cellular NAD metabolome. nih.govnih.gov Research has demonstrated the development of NMR-based experimental approaches to detect and quantify NAD(P) and its biosynthetic intermediates in human cell extracts. nih.govresearchgate.net

Using this method, studies have successfully determined the pools of NAD+, NADP+, NMN, and Nam in HEK293 cells. nih.govnih.gov Significantly, when cells were cultured with precursors like nicotinic acid riboside (NAR), the intracellular pools of deamidated NAD+ intermediates, including nicotinic acid mononucleotide (NAMN) and nicotinic acid adenine dinucleotide (NAAD or Deamino-NAD+), became detectable and quantifiable. nih.govresearchgate.net This demonstrates the power of NMR to track the flux through different NAD+ biosynthetic pathways.

Table 4: NAD+ Metabolites Quantifiable by ¹H NMR in Human Cell Extracts

MetaboliteAbbreviationPathway
Nicotinamide Adenine DinucleotideNAD+Core Coenzyme
Nicotinamide Adenine Dinucleotide PhosphateNADP+Core Coenzyme
Nicotinamide MononucleotideNMNPrecursor
NicotinamideNamPrecursor
Nicotinic Acid Adenine DinucleotideNAADDeamidated Pathway
Nicotinic Acid MononucleotideNAMNDeamidated Pathway
Nicotinic Acid RibosideNARDeamidated Pathway

Development of Biosensors for Deamino-NAD+ Analogs

The development of biosensors provides a means to monitor the concentration of specific molecules like NAD+ and its analogs in real-time within living cells. These tools are critical for understanding the spatiotemporal dynamics of cofactor metabolism. elifesciences.org Genetically encoded biosensors for NAD+ have been engineered based on the principle of a fluorescent protein coupled to a specific NAD+-binding domain. nih.gov

One such design utilizes a circularly-permuted Venus fluorescent protein (cpVenus) inserted between two fragments of an NAD+-dependent DNA ligase adenylation domain. nih.govgoogle.comgoogle.com In the absence of NAD+, the sensor fluoresces. Upon binding of NAD+, the protein undergoes a conformational change that quenches the fluorescence, and this change in signal intensity can be directly correlated with the concentration of free NAD+. nih.govgoogle.com

Another class of sensors are semisynthetic, combining proteins with synthetic fluorophores to create ratiometric FRET signals upon cofactor binding. elifesciences.orgnih.gov These sensors offer features such as large dynamic ranges and tunable sensitivities. elifesciences.org The design principles of these NAD+ sensors are directly applicable to the development of specific biosensors for Deamino-NAD+ analogs. By modifying the ligand-binding domain to have a higher affinity and specificity for the nicotinic acid moiety of Deamino-NAD+ instead of the nicotinamide group of NAD+, a selective biosensor for this key metabolite can be engineered.

Table 5: Comparison of Biosensor Design Strategies for NAD+ Analogs

Sensor TypePrincipleReporterKey Advantage
Genetically Encoded (Intensity-based)Conformational change upon binding quenches fluorescence. nih.govgoogle.comSingle fluorescent protein (e.g., cpVenus). nih.govFully genetically encodable for easy expression in cells.
Semisynthetic (Ratiometric)FRET signal changes as binding alters the distance between two fluorophores. elifesciences.orgnih.govPair of synthetic fluorophores.Ratiometric signal is resistant to expression level artifacts; tunable response range. elifesciences.org

Computational Modeling and Simulation Approaches for Deamino-NAD+ Interactions

Computational modeling and molecular simulation are indispensable tools for investigating the interactions between Deamino-NAD+ and its target proteins at an atomic level. These approaches complement experimental data by providing detailed insights into binding modes, energetics, and the structural basis for molecular recognition.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a protein. For Deamino-NAD+, docking simulations can be performed to place it within the active site of a target enzyme. These simulations yield a binding score, such as a grid score, which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. researchgate.net

Pharmacophore analysis involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific protein target. By analyzing known crystal structures of proteins bound to NAD+ or its analogs, a common pharmacophore can be developed. researchgate.net This model can then be used to understand why Deamino-NAD+ binds to certain enzymes and not others, and to guide the design of novel inhibitors or activators. These computational methods provide a powerful framework for generating hypotheses and interpreting experimental results related to the biological function of Deamino-NAD+. researchgate.netnih.gov

Table 6: Computational Approaches for Studying Deamino-NAD+ Interactions

TechniqueObjectiveInformation Gained
Homology ModelingGenerate a 3D protein structure when no experimental structure exists.A structural model of the target enzyme for further analysis. researchgate.net
Molecular DockingPredict the binding pose and affinity of Deamino-NAD+ in a protein's active site.Key interacting residues, binding energy, hydrogen bond network. researchgate.net
Molecular Dynamics (MD) SimulationSimulate the movement of the protein-ligand complex over time.Stability of the binding pose, conformational changes, role of water molecules.
Pharmacophore AnalysisIdentify essential structural features for binding across multiple enzymes.A 3D model of required interactions for molecular recognition. researchgate.net

Applications As a Research Tool and Biochemical Probe

Use in In Vitro Enzyme Assays

In the realm of enzymology, Deamino Dpn sodium salt serves as a critical component in various in vitro enzyme assays. Its structural similarity to endogenous substrates allows it to act as a competitive inhibitor or a substrate analog for specific enzymes. This characteristic is particularly useful for:

Determining enzyme kinetics: By introducing this compound into an enzymatic reaction, researchers can study changes in reaction rates and elucidate kinetic parameters such as Km and Vmax.

Screening for enzyme inhibitors: It can be used as a tool in high-throughput screening assays to identify novel inhibitory compounds that could serve as potential drug candidates.

Validating enzyme activity: The compound can be employed as a standard to confirm the activity and functionality of purified or recombinant enzymes.

Application in Substrate Specificity Profiling

Understanding the substrate specificity of an enzyme is fundamental to defining its biological role. This compound aids in this process by allowing researchers to:

Map the substrate binding site: By systematically modifying the structure of this compound and observing its interaction with an enzyme, scientists can identify the key chemical moieties required for substrate recognition and binding.

Differentiate between enzyme isoforms: Different isoforms of an enzyme may exhibit subtle variations in their substrate preferences. This compound can be used to highlight these differences, aiding in the functional characterization of each isoform.

A study on glutamate (B1630785) transporters, for instance, utilized various amino acid analogs to probe substrate specificity. While not directly naming this compound, the principles of using substrate analogs to determine binding affinities and the role of specific residues in substrate selectivity are highly relevant. nih.gov

Probing Enzyme Active Site Dynamics and Conformations

The binding of a ligand to an enzyme's active site can induce conformational changes that are crucial for its catalytic activity. This compound can be employed to study these dynamics through various biophysical techniques:

X-ray crystallography: Co-crystallizing an enzyme with this compound can provide a static snapshot of the ligand-bound conformation, revealing key interactions within the active site.

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR studies can provide insights into the dynamic changes in an enzyme's structure upon binding to this compound in solution.

Research into the mutational analysis of active site residues in enzymes like human adenosine (B11128) deaminase highlights the methodologies used to understand the intricate relationship between structure and function, a process where substrate analogs are invaluable. researchgate.net

Role in Metabolic Flux Analysis Studies

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. While direct evidence of this compound's use is not prevalent, analogous compounds are utilized in this field. Isotope-labeled versions of substrate analogs can be introduced into cellular systems to trace the flow of metabolites through various pathways. This allows researchers to:

Identify active metabolic routes: By tracking the incorporation of the isotopic label into different metabolites, scientists can map the primary and alternative metabolic pathways.

Quantify pathway activity: The rate of label incorporation provides a quantitative measure of the flux through a particular pathway.

Understand metabolic reprogramming: This approach is crucial for studying how metabolic pathways are altered in disease states such as cancer or in response to drug treatment.

Studies on comprehensive metabolic amino acid flux analysis in critically ill patients demonstrate the power of using labeled tracers to understand complex metabolic disturbances, providing a framework for how a tool like labeled this compound could be applied. nih.gov

Research AreaApplication of this compoundTechniques
Enzyme Kinetics Competitive inhibitor/Substrate analogSpectrophotometry, Fluorimetry
Substrate Specificity Probing binding site requirementsSite-directed mutagenesis, Binding assays
Enzyme Dynamics Trapping conformational statesX-ray crystallography, NMR spectroscopy
Metabolic Flux Tracing metabolic pathwaysMass spectrometry, NMR spectroscopy

Investigation of Protein-Ligand Binding Characteristics

The interaction between proteins and their ligands is fundamental to nearly all biological processes. This compound serves as a valuable probe for characterizing these interactions. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to:

Determine binding affinity (Kd): Quantify the strength of the interaction between the protein and this compound.

Elucidate thermodynamic parameters: Understand the enthalpic and entropic driving forces behind the binding event.

Study binding kinetics: Measure the association and dissociation rates of the ligand.

The principles of investigating protein-ligand binding are demonstrated in studies on the effects of sodium ions on the binding of antagonists to dopamine (B1211576) receptors, where radioligand competition binding assays are used to determine binding affinities. nih.gov

Elucidation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, ultimately controlling cellular responses. This compound can be used to dissect these pathways by:

Activating or inhibiting specific signaling nodes: By interacting with a particular receptor or enzyme in a pathway, it can help to elucidate the downstream consequences of that interaction.

Identifying novel pathway components: Its use as a molecular probe can facilitate the discovery of previously unknown proteins or metabolites involved in a signaling cascade.

Research on Na/K-ATPase signaling and its role in salt sensitivity highlights how the activation of specific signaling pathways can regulate cellular processes and impact physiological outcomes. mdpi.com The study of how high salt can activate antigen-presenting cells via serum glucocorticoid kinase 1 to promote inflammation further underscores the intricate role of sodium and related compounds in cellular signaling. nih.gov

Emerging Research Directions and Future Perspectives

Design of Novel Deamino-NAD+ Analogs with Enhanced Research Utility

The core structure of deamino-NAD+ serves as a scaffold for the design of a new generation of NAD+ analogs with enhanced utility for research. Modifications are being engineered to introduce novel functionalities, such as fluorescent tags or reactive groups for "click chemistry," without compromising the molecule's interaction with specific enzymes. The goal is to create probes that can be used to visualize and quantify the activity of NAD+-dependent enzymes in real-time within complex biological systems.

Key strategies in the design of these novel analogs include:

Introducing Fluorophores: Creating fluorescent versions of deamino-NAD+ would allow for the development of sensitive, real-time assays to monitor enzymes that utilize it. This approach builds on the success seen with other fluorescent NAD+ analogs like ε-NAD+ (1,N6-ethenoadenosine). uea.ac.uknih.gov A deamino-NAD+ based fluorophore could offer a different spectrum of enzyme specificity, enabling more targeted investigations.

Adding Bioorthogonal Handles: Incorporating azide (B81097) or alkyne groups into the deamino-NAD+ structure would permit its use in click chemistry applications. nih.gov This would enable researchers to label and identify proteins that bind to or are modified by the analog in cell lysates or even in living cells, providing a powerful tool for proteomics.

Improving Enzymatic Stability: Modifications to the pyrophosphate bond or the ribose sugars can enhance the analog's resistance to degradation by cellular pyrophosphatases and NAD+ glycohydrolases. uea.ac.uknih.gov This increased stability is crucial for studies that require long incubation times or for in vivo applications.

Chemoenzymatic Synthesis: Advanced synthesis methods that combine chemical and enzymatic steps are being employed to produce these complex analogs with high yield and purity. nih.govbiorxiv.orgresearchgate.net Enzymes like nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT) are versatile tools in this process, capable of joining a modified nicotinamide mononucleotide (NMN) moiety with a modified AMP moiety, such as one containing hypoxanthine (B114508). nih.govresearchgate.net

Design StrategyDesired EnhancementPotential Research Application
Fluorophore Conjugation Real-time optical detectionMonitoring specific dehydrogenase or NADase activity in vitro.
Bioorthogonal Tags Covalent labeling & pull-downIdentifying novel deamino-NAD+ binding proteins.
Structural Modifications Increased half-life in cellsProbing enzyme function over longer experimental durations.
Isotopic Labeling Tracing metabolic fateFollowing the analog through metabolic pathways using mass spectrometry.

Integration of Deamino-NAD+ Studies into "NADomics" Research

"NADomics" is a burgeoning field that involves the comprehensive, high-throughput study of the NAD+ metabolome (the "NADome"), which includes NAD+ precursors, intermediates, and catabolites. nih.gov The integration of deamino-NAD+ into NADomics workflows, primarily using liquid chromatography-mass spectrometry (LC-MS/MS), is a key area of emerging research. nih.govmdpi.com This allows for the precise quantification of endogenous or exogenously supplied deamino-NAD+ in various biological samples.

Recent studies have successfully developed LC-MS/MS methods to detect and quantify nicotinamide hypoxanthine dinucleotide (NHD), the deaminated form of NAD+, in murine tissues. researchgate.net This demonstrates the feasibility of tracking this specific analog within a complex biological system. The ability to distinguish deamino-NAD+ from NAD+ and other related metabolites is crucial for understanding its unique metabolic fate and biological effects.

Future research in this area will likely focus on:

Metabolic Fate Analysis: Using isotopically labeled deamino-NAD+ to trace its synthesis and degradation pathways in cells and tissues.

Comparative Metabolomics: Comparing the NADome of cells treated with deamino-NAD+ versus NAD+ to understand how the analog perturbs the natural metabolic network.

Clinical Applications: Developing robust NADomics workflows that can be used in clinical settings to assess metabolic status in diseases associated with altered NAD+ metabolism. mdpi.com

Understanding the Biological Specificity of Adenine-Modified NAD+ Analogs

A central question in the study of NAD+ analogs is how modifications to the adenine (B156593) moiety affect their interaction with enzymes. Deamino-NAD+, with its hypoxanthine base, serves as a valuable tool for probing the specificity of the adenosine-binding pocket in various NAD+-dependent enzymes.

Research has shown that deamino-NAD+ exhibits distinct patterns of enzyme utilization compared to NAD+. For instance, while it can serve as a coenzyme for certain dehydrogenases, its affinity may be significantly lower than that of NAD+. researchgate.net Crucially, studies have revealed that deamino-NAD+ is not a substrate for key NAD+-consuming enzymes like the sirtuin SIRT1 and the DNA repair enzyme PARP1. researchgate.net

This differential specificity provides critical insights:

Enzyme Active Site Requirements: The inability of PARP1 and SIRT1 to utilize deamino-NAD+ indicates that the 6-amino group of the adenine ring, which is absent in hypoxanthine, is a critical recognition element for these enzymes.

Tool for Enzyme Discrimination: This property allows researchers to use deamino-NAD+ to distinguish between different classes of NAD+-dependent enzymes in complex mixtures. For example, it can be used in assays to measure dehydrogenase activity without interference from PARP or sirtuin activity.

Enzyme ClassInteraction with NAD+Interaction with Deamino-NAD+ (NHD)Implication for Specificity
Dehydrogenases Serves as a redox coenzymeServes as a redox coenzyme (often with lower affinity) researchgate.netThe 6-amino group is not strictly required for binding or hydride transfer in some dehydrogenases.
Sirtuins (e.g., SIRT1) Substrate for deacetylationNot a substrate researchgate.netThe 6-amino group is essential for substrate recognition and binding.
PARPs (e.g., PARP1) Substrate for ADP-ribosylationNot a substrate researchgate.netThe 6-amino group is critical for recognition at the active site.
NAD+ Glycohydrolases (e.g., CD38) Substrate for hydrolysisCan be a substrate, leading to fluorescent products like cIDPR nih.govThe enzyme can tolerate modification at the 6-position of the purine (B94841) ring.

Potential for Developing New Research Methodologies Based on Deamino-NAD+

The unique biochemical properties of deamino-NAD+ open the door to the development of novel research methodologies. Its selective interaction with certain enzymes can be exploited to design specific assays and probes.

Potential future methodologies include:

Specific Enzyme Activity Assays: Deamino-NAD+ could be the basis for assays measuring the activity of enzymes that can utilize it, such as certain dehydrogenases or CD38, without the confounding signal from sirtuins or PARPs. researchgate.netnih.gov This is analogous to how other NAD+ analogs, like etheno-NAD+, are used to create specific fluorescent assays for NAD+ hydrolase activity. nih.gov

Probing Non-canonical Binding Sites: The discovery of non-canonical NAD+-binding proteins suggests the NAD+ interactome is larger than previously thought. nih.gov Deamino-NAD+ analogs equipped with photoaffinity labels could be used to probe these novel binding sites and identify proteins that interact with NAD+ in unconventional ways.

High-Throughput Screening: Simple, robust assays based on deamino-NAD+ could be developed for high-throughput screening of inhibitors or activators for specific NAD+-dependent enzymes. For example, a bioluminescent assay could be designed to quantify the production or consumption of the deamino-NAD+ analog. promega.com

Mechanistic Investigations of Deamino-NAD+ Beyond Canonical NAD+ Roles

Beyond its canonical role as a coenzyme in redox reactions, NAD+ is a critical substrate in a variety of cellular signaling processes, including DNA repair and protein deacetylation. nih.govnih.gov Investigating the behavior of deamino-NAD+ in these non-redox pathways is a key frontier.

The most significant finding in this area is that deamino-NAD+ is not a substrate for the major non-redox NAD+-consuming enzymes, PARPs and sirtuins. researchgate.net This lack of activity is, in itself, a crucial mechanistic insight. It implies that deamino-NAD+ cannot support cellular processes that are critically dependent on these enzymes, such as certain types of DNA damage repair (PARPs) or metabolic regulation and gene silencing (sirtuins).

This allows researchers to use deamino-NAD+ as a tool to uncouple redox activities from these specific signaling pathways. For example, an experiment could be designed to see if restoring the cellular pool of a redox-active dinucleotide using deamino-NAD+ is sufficient to rescue a phenotype, or if that phenotype is specifically dependent on sirtuin or PARP activity which requires authentic NAD+. This helps to dissect the relative importance of the redox versus the signaling functions of NAD+ in various biological contexts.

Q & A

What are the established protocols for synthesizing Deamino Dpn sodium salt in laboratory settings?

Basic
Synthesis typically involves neutralization reactions between deaminated Dpn (a derivative) and sodium hydroxide, followed by crystallization. Key steps include stoichiometric control, pH adjustment (using litmus or pH paper ), and vacuum drying. Detailed procedural records, including reaction times and temperature gradients, are critical for reproducibility. Researchers should prioritize ionic charge balancing and purity validation via elemental analysis .

Which analytical techniques are recommended for confirming the purity and structure of this compound?

Basic
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. HPLC quantifies purity (>98% as per research-grade standards ), while NMR confirms structural integrity. Mass spectrometry (MS) supplements these methods by identifying molecular ions. Cross-validation across techniques minimizes errors, and reagent-grade standards (e.g., USP-certified sodium salts ) ensure calibration accuracy.

How can researchers optimize reaction conditions to improve yield without compromising purity?

Advanced
Use fractional factorial designs to test variables (e.g., molar ratios, solvent polarity). For example, replacing aqueous NaOH with ethanol-NaOH mixtures may enhance crystallization. Monitor yield-purity trade-offs via real-time HPLC . Data should be recorded in tabular formats with error margins, adhering to reproducibility guidelines . Contradictions in optimal conditions (e.g., temperature vs. reaction time) require sensitivity analysis .

What strategies resolve discrepancies between spectral data (e.g., NMR vs. MS) during characterization?

Advanced
Discrepancies often arise from residual solvents or isotopic variations. Apply heteronuclear correlation spectroscopy (HSQC) in NMR to clarify ambiguous peaks. For MS, high-resolution instruments (HRMS) differentiate adducts from true molecular ions. Document all anomalies and compare against reference libraries (e.g., USP-NF monographs ). If unresolved, replicate experiments with stricter environmental controls (humidity, temperature) .

How should experiments investigate this compound’s stability under varying pH/temperature?

Advanced
Design accelerated stability studies using ICH Q1A guidelines. Prepare buffered solutions (pH 3–9) and incubate samples at 25°C, 40°C, and 60°C. Assess degradation via UV-Vis spectroscopy and HPLC at intervals (0, 7, 30 days). Use Arrhenius plots to extrapolate shelf-life. For pH-dependent stability, correlate findings with salt hydrolysis principles (e.g., strong acid/weak base interactions ).

What considerations ensure reproducibility in synthesizing this compound across labs?

Basic
Standardize raw material sources (e.g., USP-grade sodium salts ), document equipment calibration, and share detailed SOPs. Batch-to-batch consistency requires strict QC (e.g., peptide content analysis ). Use cloud-based platforms for collaborative data logging to minimize human error .

How to integrate findings on this compound with literature on related compounds?

Advanced
Apply systematic review frameworks (PRISMA) to map structural analogs. Use cheminformatics tools (e.g., PubChem similarity searches) to identify shared functional groups. For contradictions in bioactivity data, perform meta-analyses with subgroup stratification (e.g., by assay type). Address gaps via hypothesis-driven studies aligned with FINER criteria (Feasible, Novel, Ethical, Relevant) .

How to validate the absence of residual solvents or by-products in batches?

Basic
Gas chromatography (GC) with flame ionization detection quantifies volatile residues (e.g., ethanol). For non-volatiles, use LC-MS/MS. Reference thresholds from ICH Q3C guidelines. For by-products, compare HPLC retention times against synthetic impurities (e.g., unreacted Dpn derivatives) .

What frameworks guide research question formulation for novel applications?

Advanced
Apply PICO (Population, Intervention, Comparison, Outcome) for clinical studies or SPIDER (Sample, Phenomenon, Design, Evaluation, Research type) for qualitative gaps. For mechanistic studies, use COSMIN (COnsensus-based Standards for selection of health Measurement INstruments) to prioritize measurement validity .

How to systematically reconcile contradictory biological activity results across studies?

Advanced
Conduct a reproducibility audit: compare assay conditions (cell lines, salt concentrations ), statistical power, and positive controls. Use Bland-Altman plots to quantify inter-study variability. If methodological differences persist, design a harmonized protocol with pre-registered hypotheses to isolate confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.